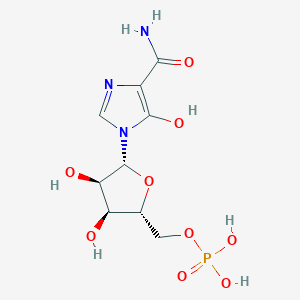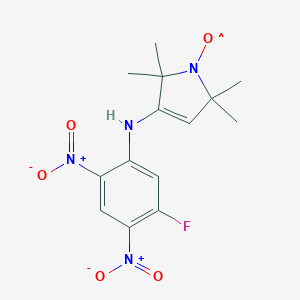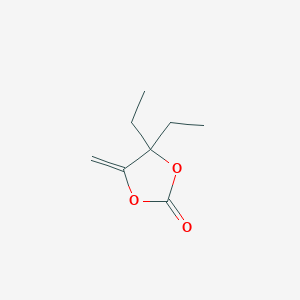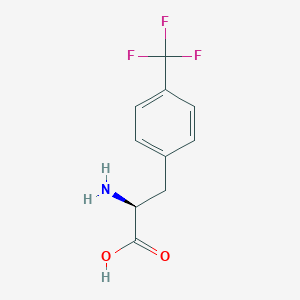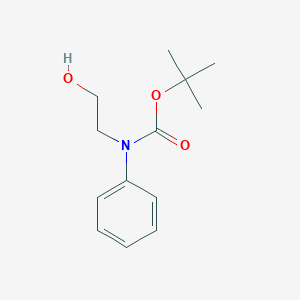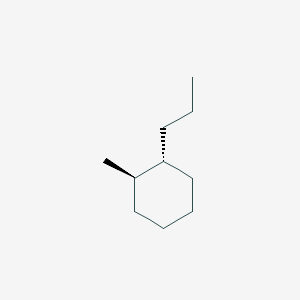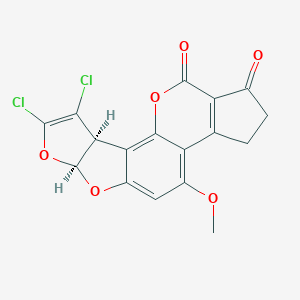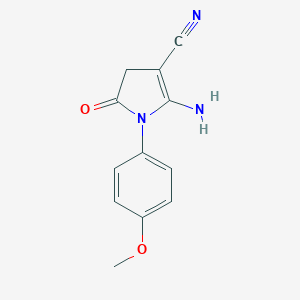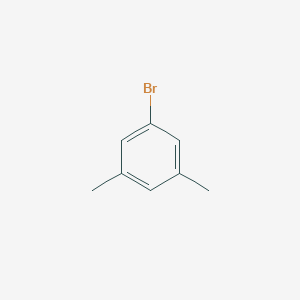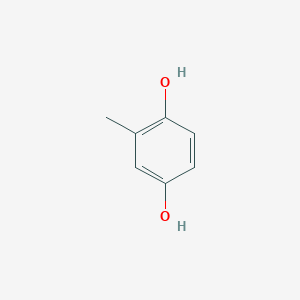
2,2-Dimethyl-1,3-dioxan-5-one
Overview
Description
2,2-Dimethyl-1,3-dioxan-5-one is an organic compound with the molecular formula C6H10O3. It is a clear, colorless to pale yellow liquid that is miscible with water and most organic solvents . This compound is known for its use in various chemical reactions and applications, particularly in the synthesis of other organic compounds.
Mechanism of Action
Target of Action
2,2-Dimethyl-1,3-dioxan-5-one is a chemical compound that primarily targets α-silyloxy aldehydes . These aldehydes play a crucial role in various biochemical reactions, particularly in the formation of cross-aldol products .
Mode of Action
The compound interacts with its targets through a process known as organocatalysis . In this reaction, this compound forms an enamine with α-silyloxy aldehydes, leading to the formation of cross-aldol products . This reaction is highly stereocontrolled and results in the creation of new stereocentres .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cross-aldol reaction pathway . This pathway leads to the formation of hydroxy ketones or ketols, which are important intermediates in the synthesis of various complex organic compounds .
Pharmacokinetics
It’s known that the compound is used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol by reducing with lithium aluminum hydride . This suggests that the compound may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of cross-aldol products . These products are important intermediates in the synthesis of various complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and heat . The compound is air, moisture, and heat sensitive , and should be handled in a well-ventilated place . It’s also recommended to avoid formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dioxan-5-one can be synthesized through the reaction of dihydroxyacetone dimer with trialkoxyalkanes in the presence of acetic acid as a catalyst . Another method involves the reduction of this compound to 2,2-dimethyl-1,3-dioxan-5-ol using lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-dioxan-5-one undergoes various chemical reactions, including:
Reduction: It can be reduced to 2,2-dimethyl-1,3-dioxan-5-ol using lithium aluminum hydride.
Annulation: It is used in the annulation of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals.
Organocatalytic Reactions: It reacts with alpha-silyloxy aldehydes in the presence of proline as a catalyst.
Common Reagents and Conditions:
Lithium Aluminum Hydride: Used for reduction reactions.
Proline: Used as a catalyst in organocatalytic reactions.
Acetic Acid: Used as a catalyst in the synthesis of this compound.
Major Products:
2,2-Dimethyl-1,3-dioxan-5-ol: Formed through reduction.
Beta-(hetero)aryl-alpha-nitro-alpha,beta-enals: Formed through annulation reactions.
Scientific Research Applications
2,2-Dimethyl-1,3-dioxan-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the preparation of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5,5-Dimethyl-1,3-dioxan-2-one:
2-Substituted-1,3-dioxan-5-ones: These compounds form corresponding lithium, boron, and titanium enolates.
Uniqueness: 2,2-Dimethyl-1,3-dioxan-5-one is unique due to its specific reactivity and applications in various chemical reactions, particularly in the synthesis of other organic compounds. Its ability to undergo reduction and annulation reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)8-3-5(7)4-9-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQDNDZFGFMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369767 | |
| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74181-34-3 | |
| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2-Dimethyl-1,3-dioxan-5-one?
A1: The molecular formula of this compound is C6H10O3, and its molecular weight is 130.14 g/mol. []
Q2: Why is this compound considered a valuable building block in organic synthesis?
A2: this compound serves as a versatile synthetic equivalent of dihydroxyacetone (DHA). Its structure allows for selective manipulations at various positions, making it ideal for constructing complex molecules. [, ]
Q3: How does this compound participate in aldol reactions?
A3: this compound readily undergoes aldol reactions, typically catalyzed by proline or its derivatives. These reactions exploit the ketone functionality of dioxanone, leading to the formation of new carbon-carbon bonds and the generation of chiral centers. [, , , , ]
Q4: Can you elaborate on the stereoselectivity observed in proline-catalyzed aldol reactions involving this compound?
A4: Proline-catalyzed aldol reactions with this compound often exhibit high diastereo- and enantioselectivity. The choice of proline enantiomer ((R)- or (S)-proline) influences the stereochemical outcome, mimicking the behavior of natural enzymes like tagatose and fuculose aldolases. [, , ]
Q5: What classes of compounds have been synthesized using this compound in aldol reactions?
A5: A wide range of compounds have been synthesized, including:
- Carbohydrates: Various aldopentoses, ketohexoses, and even octopyranoses have been prepared using dioxanone as a starting point. [, , , , ]
- Aminosugars: These valuable compounds, often found in natural products, have been accessed through proline-catalyzed aldol reactions with subsequent transformations. [, ]
- Sphingosines: Both D-arabino- and L-ribo-phytosphingosine, important lipid components, have been synthesized using a key aldol step involving dioxanone. []
Q6: Beyond aldol reactions, what other types of reactions can this compound undergo?
A6: this compound is a versatile reagent and can participate in a range of reactions:
- Michael additions: It acts as a Michael donor, enabling the synthesis of substituted esters with excellent diastereo- and enantioselectivity when utilizing the SAMP hydrazone method. [, ]
- Enamine formation: It readily forms enamines, even showing a greater tendency than some α-substituted aldehydes, which are typically more reactive in enamine formation. []
- Annulation reactions: It participates in [3+3] and [4+3] annulation reactions, providing access to complex cyclic structures like nitrocyclitols and potential intermediates for tetrodotoxin synthesis. [, , , , ]
Q7: Are there any specific challenges associated with using this compound in synthesis?
A7: this compound is known to be hygroscopic and can be prone to polymerization and decomposition. Therefore, it requires careful handling and storage under an inert atmosphere. []
Q8: What are some notable examples of natural products synthesized using this compound as a key building block?
A8: Dioxanone has been successfully employed in the total synthesis of various natural products, including:
- Pancratistatin and its Analogs: A highly stereocontrolled [3+3] annulation involving dioxanone provided access to pancratistatin analogs and eventually paved the way for the total synthesis of (+)-pancratistatin, a potent antitumor agent. [, , , ]
- Aspicilin: The SAMP/RAMP hydrazone methodology, utilizing dioxanone, played a crucial role in the asymmetric synthesis of (+)-aspicilin, an 18-membered macrolide with biological activity. []
- Streptenol A: Both enantiomers of streptenol A, a natural product with potential therapeutic applications, were synthesized with high enantioselectivity using the RAMP hydrazone of dioxanone. []
- Jaspines and Sphingosines: The asymmetric synthesis of jaspine B (pachastrissamine) and both D-arabino- and L-ribo-phytosphingosine utilized dioxanone in a proline-catalyzed aldol reaction as a key step. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
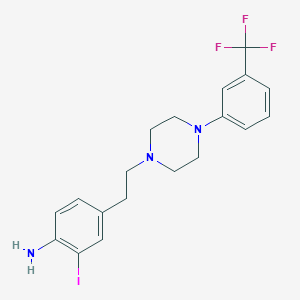
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)
